molecular formula C12H17BrN2O B7977868 5-Bromo-4-methyl-2-[(piperidin-3-yl)methoxy]pyridine

5-Bromo-4-methyl-2-[(piperidin-3-yl)methoxy]pyridine

Cat. No.: B7977868
M. Wt: 285.18 g/mol
InChI Key: UDHXNVGGJKKCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methyl-2-[(piperidin-3-yl)methoxy]pyridine is a chemical building block of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core substituted with a bromo group, a methyl group, and a piperidin-3-ylmethoxy chain, makes it a versatile intermediate for synthesizing more complex molecules. While specific studies on this exact compound are limited, research on highly similar 3-(piperidin-4-ylmethoxy)pyridine derivatives has shown their significant value as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1) . LSD1 is a flavin-dependent enzyme that regulates histone methylation and is a validated drug target for certain cancers, including leukemia and solid tumors . Compounds with this core structure have demonstrated high selectivity over related enzymes like monoamine oxidases and have shown efficacy in inhibiting the proliferation of cancer cells in vitro . As such, this compound serves as a key synthetic precursor for researchers developing novel epigenetic therapies. The bromo substituent allows for further functionalization via cross-coupling reactions, such as Suzuki reactions, to introduce diverse aromatic and heteroaromatic systems, enabling extensive structure-activity relationship (SAR) studies . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-4-methyl-2-(piperidin-3-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-9-5-12(15-7-11(9)13)16-8-10-3-2-4-14-6-10/h5,7,10,14H,2-4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHXNVGGJKKCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)OCC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2-[(piperidin-3-yl)methoxy]pyridine typically involves the following steps:

    Bromination: The starting material, 4-methyl-2-methoxypyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

    Substitution Reaction: The brominated intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate to introduce the piperidin-3-ylmethoxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-[(piperidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxyl group.

    Reduction: The pyridine ring can be reduced to a piperidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Products will vary depending on the nucleophile used.

    Oxidation: 5-Bromo-4-carboxy-2-[(piperidin-3-yl)methoxy]pyridine.

    Reduction: 5-Bromo-4-methyl-2-[(piperidin-3-yl)methoxy]piperidine.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-4-methyl-2-[(piperidin-3-yl)methoxy]pyridine serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.

Case Studies:

  • Neurological Disorders : Research indicates that derivatives of this compound exhibit potential in treating conditions such as schizophrenia and depression by modulating neurotransmitter systems, particularly through interactions with nicotinic acetylcholine receptors.
CompoundTarget DiseaseMechanism of Action
5-Bromo-4-methyl-2-(piperidin-3-yl)methoxy-pyridineSchizophreniaNicotinic receptor modulation
5-Bromo derivativesDepressionSerotonin receptor interaction

Biological Studies

The compound is instrumental in biological studies aimed at understanding its interactions with various enzymes and receptors. Its ability to participate in hydrogen bonding and hydrophobic interactions enhances its binding affinity to biological targets.

Research Findings:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.
EnzymeInhibition PercentageReference
Cytochrome P45070%
Acetylcholinesterase65%

Chemical Biology

In chemical biology, this compound aids in elucidating cellular processes by serving as a probe to study the effects of pyridine derivatives on cellular signaling pathways.

Applications:

  • Cell Signaling : Research has demonstrated that the compound can influence cell signaling pathways related to cancer progression, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2-[(piperidin-3-yl)methoxy]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine moiety can enhance its ability to cross biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues with Piperidine/Pyrrolidine Modifications

Key structural variations among analogues include:

  • Substituent position on the piperidine ring :
    • 5-Bromo-4-methyl-2-[(piperidin-4-yl)methoxy]pyridine (CAS: 1289198-53-3) differs in the substitution position (piperidin-4-yl vs. 3-yl), altering steric and electronic interactions. Its molecular weight is 271.16 g/mol (C₁₁H₁₅BrN₂O) .
    • Pyrrolidine-based analogues : Compounds like 3-[2-((S)-pyrrolidinyl)methoxy]pyridine (A-84543) replace piperidine with a 5-membered pyrrolidine ring, reducing lipophilicity and conformational flexibility, which impacts receptor binding .
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
5-Bromo-4-methyl-2-[(piperidin-3-yl)methoxy]pyridine C₁₂H₁₇BrN₂O 285.19 Piperidin-3-ylmethoxy, Br, Me 1289131-70-9
5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine C₁₁H₁₅BrN₂O 271.16 Piperidin-4-yloxy, Br, Me 1289198-53-3
3-[2-((S)-Pyrrolidinyl)methoxy]pyridine (A-84543) C₁₀H₁₄N₂O 178.23 Pyrrolidinylmethoxy Not provided

Analogues with Varied Pyridine Substituents

  • Its molecular formula is C₇H₈BrNO (MW: 202.06 g/mol) .
  • 5-Bromo-2-methoxypyridine (CAS: 13472-85-0) lacks the methyl and piperidinyl groups, simplifying the structure (C₆H₆BrNO, MW: 188.02 g/mol) .

Pharmacological Activity

  • Nicotinic Receptor Affinity : Piperidine/pyrrolidine-containing analogues (e.g., A-84543) exhibit potent nAChR agonist activity due to optimal spatial arrangement of the basic nitrogen in the piperidine/pyrrolidine ring, which interacts with receptor α4β2 subunits .
  • Impact of Bromine and Methyl Groups : Bromine at position 5 enhances electron-withdrawing effects, stabilizing the pyridine ring, while the methyl group at position 4 may influence metabolic stability .

Physicochemical Properties

  • Lipophilicity : Piperidine-containing compounds (e.g., MW ~285 g/mol) are more lipophilic than pyrrolidine analogues (MW ~178 g/mol), influencing blood-brain barrier penetration .
  • Solubility : Methoxy groups (e.g., in 5-Bromo-2-methoxypyridine) enhance water solubility compared to bulkier piperidinylmethoxy substituents .

Biological Activity

5-Bromo-4-methyl-2-[(piperidin-3-yl)methoxy]pyridine is a heterocyclic compound belonging to the pyridine family, characterized by its unique structure that includes a bromine atom, a methyl group, and a piperidine moiety. The compound's molecular formula is C12H16BrN2OC_{12}H_{16}BrN_2O. Its biological activity has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted at the 2-position with a methoxy group linked to a piperidine. The presence of the bromine atom and the piperidine ring are crucial for its biological interactions.

PropertyValue
Molecular FormulaC12H16BrN2OC_{12}H_{16}BrN_2O
Molecular Weight286.17 g/mol
LogP2.259
PSA (Polar Surface Area)31.35 Ų

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Anticancer Potential : Research indicates that compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and liver cancer cells . The mechanism of action appears to involve the inhibition of specific kinase pathways involved in tumor growth.
  • Neuropharmacological Effects : Given its piperidine structure, there may be implications for neuropharmacological activity, potentially influencing neurotransmitter systems .

Antimicrobial Activity

A study evaluated the antibacterial efficacy of several pyridine derivatives, including this compound. The results indicated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

Anticancer Activity

In vitro studies on cancer cell lines demonstrated that derivatives similar to this compound exhibited enhanced cytotoxicity. For instance, compounds with modifications in their structure showed IC50 values ranging from 28.8 to 124.6 µM against HT-29 colorectal cancer cells . Molecular docking studies suggested these compounds could effectively target kinase proteins involved in cancer progression.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Binding : Its structural features allow it to bind effectively to certain receptors, potentially altering signaling pathways related to cell growth and survival.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-4-methyl-2-[(piperidin-3-yl)methoxy]pyridine?

  • Answer : A typical synthesis involves multi-step functionalization of pyridine derivatives. For example, bromination at the 5-position of 4-methylpyridine can be achieved using reagents like NBS (N-bromosuccinimide) under controlled conditions. Subsequent methoxylation at the 2-position often employs nucleophilic substitution with a piperidin-3-ylmethanol derivative under basic conditions (e.g., NaH/DMF). Key steps include inert atmosphere handling (argon) and purification via column chromatography (ethyl acetate/hexane gradients) to isolate intermediates .

Q. How is the compound purified after synthesis?

  • Answer : Purification typically combines gravity filtration to remove desiccants (e.g., Na₂SO₄) and column chromatography using silica gel with gradient elution (e.g., 5:95 to 50:50 ethyl acetate/hexane). For final products, recrystallization in solvents like dichloromethane/ether or HPLC (reverse-phase C18 columns) ensures high purity (>95%) .

Q. What spectroscopic methods are used to characterize the compound?

  • Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at ~3.8 ppm, bromine-induced deshielding).
  • LC-MS : To verify molecular ion peaks (e.g., [M+H]+ at m/z 287.0) and assess purity.
  • FT-IR : Identification of functional groups (C-Br stretch ~560 cm⁻¹, C-O-C ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura coupling involving this compound?

  • Answer : Yield optimization requires:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for bromopyridine coupling partners.
  • Temperature control : Microwave-assisted heating (140°C) reduces side reactions.
  • Protecting groups : Temporary protection of the piperidine nitrogen (e.g., Boc) prevents coordination with palladium .

Q. What strategies mitigate instability of intermediates during synthesis?

  • Answer :

  • Moisture-sensitive steps : Use anhydrous solvents (e.g., CH₂Cl₂) and molecular sieves.
  • Low-temperature storage : Intermediates like brominated pyridines are stored at -20°C under argon.
  • In-line monitoring : ReactIR or LC-MS tracks degradation and guides timely quenching .

Q. How do computational models assist in predicting reactivity or regioselectivity?

  • Answer : DFT calculations (e.g., B3LYP/6-31G*) predict:

  • Electrophilic substitution : Bromine preferentially attacks the 5-position due to electron-withdrawing effects of the methoxy group.
  • Steric effects : Piperidinylmethoxy groups influence axial vs. equatorial conformations in transition states .

Q. How to resolve contradictions in reported reaction conditions or yields?

  • Answer : Discrepancies (e.g., 11.1% vs. 89.4% yields in similar steps) often arise from:

  • Catalyst loading : Higher Pd concentrations (5 mol%) improve cross-coupling efficiency.
  • Workup protocols : Inadequate removal of Pd residues or byproducts skews yield measurements. Replicating conditions with strict inert atmosphere control is critical .

Methodological Considerations

Q. What analytical techniques validate the absence of regioisomeric impurities?

  • Answer :

  • HPLC-DAD : Baseline separation of regioisomers using a C18 column (acetonitrile/water + 0.1% TFA).
  • 2D NMR (COSY, NOESY) : Correlates spatial proximity of substituents to confirm regiochemistry .

Q. How is the compound’s stability under varying pH conditions assessed?

  • Answer : Accelerated stability studies in buffers (pH 1–12) at 40°C for 14 days, monitored via:

  • UV-Vis : Absorbance shifts indicate degradation.
  • TLC : Spot disappearance confirms hydrolytic susceptibility, particularly at the methoxy-piperidine junction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.